Butoxypropan-1-ol
Overview
Description
Butoxypropan-1-ol, also known as 1-butoxypropan-1-ol, is an organic compound with the molecular formula C₇H₁₆O₂. It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it versatile in different chemical processes.
Mechanism of Action
Target of Action
Butoxypropan-1-ol, also known as 1-butoxypropan-1-ol, primarily targets mild steel surfaces exposed to marine environments . The compound acts as a corrosion inhibitor, reducing the rate of corrosion and extending the lifespan of the steel .
Mode of Action
This compound interacts with the surface of the mild steel, forming a protective layer that prevents the corrosive effects of the marine environment . This interaction reduces the oxidation and reduction reactions on the metal surface, which are the primary causes of corrosion .
Biochemical Pathways
By inhibiting these processes, this compound disrupts the pathways that would typically result in the degradation of the mild steel .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of its application, distribution, and persistence on the mild steel surface. The compound is applied to the surface of the steel and distributes evenly to form a protective layer. The persistence of this layer and its effectiveness as a corrosion inhibitor depend on the concentration of this compound and the conditions of the environment .
Result of Action
The application of this compound results in a significant reduction in the corrosion rate of mild steel in marine environments . This is evidenced by a decrease in weight loss measurements of the steel and changes in the electrochemical properties of the steel surface . Microstructural studies have shown that the surface morphology of the steel changes with the application of this compound, with a noticeable reduction in the accumulation of corrosive elements .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by environmental factors. The compound is most effective in marine environments, where it protects against the corrosive effects of saltwater . The concentration of this compound, the temperature of the environment, and the immersion time can all impact the effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
Butoxypropan-1-ol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting biochemical processes. For instance, this compound can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from hydrogen bonding to hydrophobic interactions, depending on the specific biomolecule involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Additionally, this compound can impact cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, this compound can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade into other compounds that have different biochemical properties, leading to changes in its overall impact on cells. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, leading to the production of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of this compound within cells can determine its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxypropan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form butoxypropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to butoxypropan-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride can produce butoxypropyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen chloride gas in the presence of a catalyst at elevated temperatures.
Major Products Formed:
Oxidation: Butoxypropanoic acid.
Reduction: Butoxypropan-2-ol.
Substitution: Butoxypropyl chloride.
Scientific Research Applications
Butoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of substances.
Biology: The compound is used in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: this compound is used in the formulation of pharmaceuticals, particularly in the preparation of drug delivery systems.
Industry: It is employed in the manufacturing of paints, coatings, and cleaning agents due to its solvent properties.
Comparison with Similar Compounds
2-Butoxyethanol: Similar in structure but with an ethylene glycol backbone.
1-tert-Butoxypropan-2-ol: Contains a tertiary butyl group, making it more sterically hindered.
Propylene glycol monobutyl ether: Similar solvent properties but with a different molecular structure.
Uniqueness: Butoxypropan-1-ol is unique due to its balanced solvent properties, allowing it to dissolve both polar and non-polar substances effectively. This makes it more versatile compared to other similar compounds, which may have limitations in their solvent capabilities.
Properties
IUPAC Name |
1-butoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBJILTOGBZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014340 | |
Record name | 1-Butoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29387-86-8, 120855-18-7 | |
Record name | Propylene glycol butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical difference between 1-tert-Butoxypropan-2-ol and Propylene Glycol Mono-tert-Butyl Ether?
A1: While "Propylene Glycol Mono-tert-Butyl Ether" is a commonly used name, it can refer to two different isomers: 1-tert-butoxypropan-2-ol and 2-tert-butoxypropan-1-ol. The paper specifically focuses on the properties of 1-tert-butoxypropan-2-ol []. To avoid ambiguity, the IUPAC name, 1-tert-butoxypropan-2-ol, is used throughout the monograph [].
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